Phenaridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

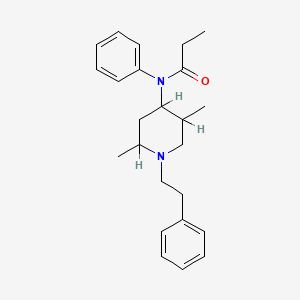

Phenaridine (2,5-Dimethylfentanyl) is a synthetic fentanyl derivative opioid. It was developed in 1972, and is used for surgical anasthesia in Russia. Phenaridine has similar effects to fentanyl. In rat studies, it was less potent than fentanyl. Side effects include itching, nausea and serious to life threatening respiratory depression. Fentanyl analogs have killed hundreds of people throughout Europe and the former Soviet republics since the most recent resurgence in use began in Estonia in the early 2000s, and novel derivatives continue to appear.

Aplicaciones Científicas De Investigación

1. Kinase Inhibition and Cellular Differentiation

Phenazopyridine, traditionally used for urinary tract pain, has been found to have a novel application as a kinase inhibitor affecting cellular pathways and differentiation. In particular, it impacts pluripotent stem cells by inducing changes in kinase activities, notably involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases. This kinase inhibition property of phenazopyridine is significant for its potential applications in enhancing neural differentiation and modulating autophagy processes (Preynat-Seauve et al., 2021).

2. Structural Analysis and Derivative Studies

Phenazopyridine and its derivatives have been studied using NMR methodology, revealing insights into their structural and chemical properties. The detailed analysis of protonation sites and the effects of acetylation on the compound provide foundational knowledge for further exploration and potential modification of phenazopyridine for various applications (Burgueño-Tapia et al., 2005).

3. Analytical Techniques for Phenazopyridine

Significant advancements have been made in developing analytical techniques for determining phenazopyridine in biological samples. For example, a gas chromatography-mass spectrometry method was developed for the analysis of phenazopyridine in rat plasma, contributing to the pharmacokinetic studies of this compound (Chen et al., 2007).

4. Photochemical Properties

Research into the photochemistry of phenazopyridine has led to the discovery of various photochemical reactions and the identification of major products. These findings are important for understanding the compound's stability and behavior under different environmental conditions, which could have implications for its storage and use in various applications (Iqbal et al., 2006).

Propiedades

Número CAS |

42045-97-6 |

|---|---|

Nombre del producto |

Phenaridine |

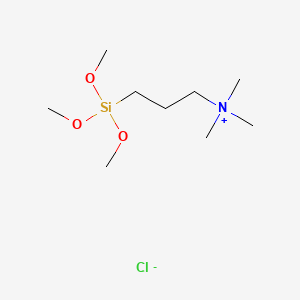

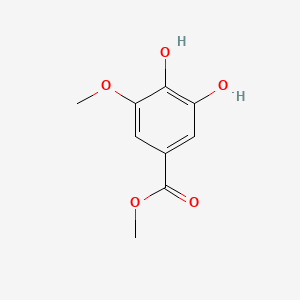

Fórmula molecular |

C24H32N2O |

Peso molecular |

364.5 g/mol |

Nombre IUPAC |

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |

Clave InChI |

ODPKHHGQKIYCTJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

SMILES canónico |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

Otros números CAS |

42045-97-6 |

Sinónimos |

1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate fenaridine phenaridine phenaridine hydrochloride phenaridine sulfate phenaridine, (2alpha, 4alpha, 5alpha)- phenaridine, (2alpha, 4alpha, 5beta)- phenaridine, (2alpha, 4beta, 5beta)- phenaridine, (2alpha,4alpha,5alpha)-isomer phenaridine, (2alpha,4alpha,5beta)-isomer phenaridine, (2alpha,4beta,5beta)-isomer phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

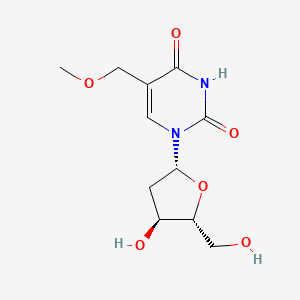

![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)